molecular formula C6H3N3O2S B8316360 2-Isothiocyanato-3-nitropyridine

2-Isothiocyanato-3-nitropyridine

Cat. No.: B8316360
M. Wt: 181.17 g/mol
InChI Key: IGXMSIJEDLJCOX-UHFFFAOYSA-N
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Description

Overview of the Chemical Significance of Pyridyl Isothiocyanates in Organic Synthesis

Pyridyl isothiocyanates are a subclass of isothiocyanates that feature a pyridine (B92270) ring attached to the N=C=S functional group. These compounds are highly valuable in organic synthesis due to the versatile reactivity of the isothiocyanate moiety. The central carbon atom of the isothiocyanate group is electrophilic and readily reacts with a wide range of nucleophiles, making it a crucial building block for the construction of various sulfur- and nitrogen-containing heterocyclic systems. nih.gov This reactivity is fundamental to their role in creating more complex molecules, including thioureas, thiazoles, and other heterocycles which are significant scaffolds in medicinal chemistry.

Beyond their utility as synthetic intermediates, pyridyl isothiocyanates are investigated for their diverse biological activities. Isothiocyanates, in general, are known for their presence in cruciferous vegetables and have demonstrated a range of biological effects, including anticancer and agrochemical properties. nih.gov The incorporation of a pyridine ring, a common motif in pharmaceuticals, can modulate the biological profile of the isothiocyanate, leading to compounds with unique therapeutic potential. The synthesis of pyridyl isothiocyanates, however, can be more challenging than that of their aryl counterparts due to the reduced nucleophilicity of the corresponding pyridyl amines, often requiring specialized synthetic methods. nih.gov

Contextualization of 2-Isothiocyanato-3-nitropyridine as a Key Chemical Entity

This compound is a specific molecule that combines the reactive isothiocyanate group with a nitropyridine framework. While detailed research and commercial availability of this exact compound appear limited, its structure suggests it is a key chemical entity for several reasons. The molecule is built upon a 3-nitropyridine (B142982) core, which is of significant interest in its own right. The nitro group (NO₂) at the 3-position is strongly electron-withdrawing, which profoundly influences the electronic properties of the entire pyridine ring.

This electron-withdrawing effect has two major consequences for the molecule's reactivity:

Activation of the Pyridine Ring: The nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Research has shown that the nitro group in 3-nitropyridines can itself be displaced by strong nucleophiles, particularly sulfur nucleophiles. nih.gov

Modulation of the Isothiocyanate Group: The electronic pull of the 3-nitro group would influence the electrophilicity of the isothiocyanate carbon at the 2-position, potentially enhancing its reactivity towards nucleophiles compared to non-nitrated pyridyl isothiocyanates.

The precursor for the synthesis of this compound is 2-amino-3-nitropyridine (B1266227), a known compound used as an intermediate in the production of pharmaceuticals and agrochemicals. nbinno.com The conversion of the amino group to an isothiocyanate is a standard transformation, typically achieved using reagents like thiophosgene (B130339) or its equivalents. nih.gov Therefore, this compound stands as a logical, albeit specialized, derivative for creating complex heterocyclic structures through reactions at either the isothiocyanate group or via substitution on the activated pyridine ring.

Below is a data table for the likely precursor, 2-Amino-3-nitropyridine.

PropertyValueSource
Chemical Formula C₅H₅N₃O₂ nbinno.com
Molecular Weight 139.11 g/mol nbinno.com
Appearance Yellow crystalline solid nbinno.com
Melting Point 162-166 °C nbinno.com
CAS Number 4214-75-9 nbinno.com

Foundational Research and Historical Perspectives on Isothiocyanates and Nitropyridines

The study of isothiocyanates has a rich history, originating from the investigation of natural products. These compounds were identified as the substances responsible for the sharp taste of plants in the Brassicaceae family, such as mustard and horseradish. The enzymatic hydrolysis of glucosinolates in these plants releases isothiocyanates. chemicalbook.com Early research focused on their isolation and structural elucidation, which later paved the way for exploring their biological activities and synthetic applications. The Edman degradation, a method for sequencing amino acids in peptides developed in the 1950s, utilizes phenyl isothiocyanate, highlighting the fundamental importance of this class of compounds in biochemistry. google.com

The chemistry of nitropyridines has also been a subject of extensive research. The introduction of a nitro group onto a pyridine ring was historically a challenging task due to the pyridine nitrogen's susceptibility to oxidation and its deactivating effect on the ring towards electrophilic nitration. Early methods were often low-yielding. orgsyn.org However, the development of more effective nitration procedures and the availability of substituted pyridines as starting materials have made a wide range of nitropyridines accessible. ntnu.no Research into their reactivity has revealed that the nitro group is a powerful activating group for nucleophilic substitution, making nitropyridines versatile intermediates for the synthesis of highly functionalized pyridine derivatives. nih.govntnu.no For instance, the reaction of 3-nitropyridine with sulfite (B76179) ions has been shown to lead to 2,5-disubstituted pyridines, demonstrating the regioselective functionalization that is possible with these frameworks. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3O2S

Molecular Weight

181.17 g/mol

IUPAC Name

2-isothiocyanato-3-nitropyridine

InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-2-1-3-7-6(5)8-4-12/h1-3H

InChI Key

IGXMSIJEDLJCOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Isothiocyanato 3 Nitropyridine and Analogues

Precursor Synthesis and Strategic Functional Group Introduction

The foundation for synthesizing 2-isothiocyanato-3-nitropyridine lies in the preparation of appropriately functionalized nitropyridine precursors. This involves controlled nitration, strategic placement of activating groups, and subsequent amination to install the necessary amine handle for isothiocyanate formation.

Synthesis of Activated Nitropyridine Intermediates (e.g., Halogenated Nitropyridines)

The direct nitration of pyridine (B92270) is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. youtube.comrsc.org Therefore, the synthesis of nitropyridines frequently begins with a substituted pyridine, or the pyridine ring is activated prior to nitration. Halogenated nitropyridines are particularly valuable intermediates as the halogen can serve as a leaving group for subsequent nucleophilic substitution reactions, including amination.

One common strategy involves the nitration of halogenated pyridines. For example, 2-chloropyridine (B119429) can be nitrated to produce 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine. nih.govnih.gov The reaction conditions for such nitrations often require strong acids, such as a mixture of sulfuric and nitric acid, and elevated temperatures. youtube.com For instance, the nitration of 2-amino-5-bromopyridine (B118841) to 2-amino-5-bromo-3-nitropyridine (B172296) is achieved using a mixture of sulfuric acid and nitric acid at temperatures ranging from 0°C to 60°C. orgsyn.org

Alternatively, pyridine N-oxides can be used as precursors. The N-oxide group activates the pyridine ring to electrophilic substitution, and the subsequent nitration can be followed by deoxygenation. rsc.org Another approach involves the dearomatization of pyridines through a cycloaddition reaction, followed by nitration and rearomatization. acs.org

The table below summarizes various halogenated nitropyridine intermediates and their precursors.

PrecursorReagents and ConditionsHalogenated Nitropyridine Product
2-Aminopyridine (B139424)1. Bromination 2. Nitration (H₂SO₄, HNO₃)2-Amino-5-bromo-3-nitropyridine. orgsyn.org
2-ChloropyridineNitration (e.g., HNO₃/H₂SO₄)2-Chloro-3-nitropyridine, 2-Chloro-5-nitropyridine. nih.govnih.gov
2-Amino-5-methylpyridine1. Oxidation 2. Chlorination 3. Nitration2-Chloro-5-methyl-3-nitropyridine. nih.gov
2,6-DichloropyridineNitration2,6-Dichloro-3-nitropyridine. nih.gov

Amination Strategies for 3-Nitropyridines

Once a suitable activated 3-nitropyridine (B142982) intermediate is obtained, the next crucial step is the introduction of an amino group, typically at the 2-position, to furnish the direct precursor for the isothiocyanate.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the amination of electron-deficient aromatic compounds like 3-nitropyridines. rsc.orgresearchgate.net This reaction allows for the formal substitution of a hydrogen atom. Reagents such as hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) have been successfully employed to aminate various 3-nitropyridine derivatives, yielding the corresponding 2-amino-3-nitropyridines in moderate to good yields. rsc.org A key advantage of using hydroxylamine is the straightforward work-up procedure that often yields a nearly pure product. rsc.org

Another approach is the direct amination of 3-nitropyridine in a solution of ammonia (B1221849) in DMSO/water, using potassium permanganate (B83412) as an oxidant, which can selectively produce 2-amino-5-nitropyridine. ntnu.no It has been noted that oxidative amination of 3-nitropyridines in liquid ammonia at lower temperatures can lead to a mixture of isomers. ntnu.no

The reduction of a nitro group to an amino group is a common synthetic transformation. For instance, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org

The following table outlines different amination strategies for nitropyridines.

Nitropyridine SubstrateAminating Reagent/MethodProduct
3-Nitropyridine derivativesHydroxylamine or 4-amino-1,2,4-triazole (VNS)2-Amino-3-nitropyridine derivatives. rsc.org
3-NitropyridineAmmonia/DMSO/water, KMnO₄2-Amino-5-nitropyridine. ntnu.no
2-Amino-3-nitropyridineReduction (e.g., Fe/acid, Sn/HCl)2,3-Diaminopyridine. orgsyn.org
3-Amino-2-chloropyridineConcentrated aqueous ammonia2,3-Diaminopyridine. orgsyn.org

Controlled Nitration Procedures for Pyridine Derivatives

The direct nitration of pyridine is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comrsc.org Strong acidic conditions can also lead to the protonation of the pyridine nitrogen, further deactivating the ring. rsc.org Consequently, controlled nitration procedures are essential.

One effective method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This procedure can be optimized by adjusting the concentration of sodium bisulfite, the reaction medium, and the temperature. ntnu.no The reaction is believed to proceed through an N-nitropyridinium nitrate (B79036) intermediate. ntnu.no

The presence of electron-donating groups on the pyridine ring facilitates nitration. researchgate.net For example, a chlorinated pyridine substituted with an electron-donating group can be nitrated with a mixture of sulfuric and nitric acid at elevated temperatures. youtube.com Quantum chemistry calculations have shown that the introduction of electron-donating groups increases the electron cloud density on the carbon atoms of the pyridine ring, thereby promoting nitration. researchgate.net

A one-step method for the preparation of 4-nitropyridine-N-oxides involves the simultaneous oxidation and nitration of pyridine. google.com This process uses catalysts like acetic anhydride (B1165640), concentrated sulfuric acid, and maleic anhydride for the oxidation step, and sodium nitrate to accelerate the subsequent nitration. google.com

Conversion to the Isothiocyanato Moiety

The final stage in the synthesis of this compound is the conversion of the 2-amino-3-nitropyridine precursor into the corresponding isothiocyanate. This transformation can be achieved through various methods, with one-pot approaches being particularly efficient.

One-Pot Approaches from Corresponding Pyridyl Amines

One-pot syntheses of pyridyl isothiocyanates from their corresponding amines offer a streamlined and efficient alternative to traditional multi-step methods that often involve hazardous reagents like thiophosgene (B130339). mdpi.comdntb.gov.uaresearchgate.net A common one-pot strategy involves the in situ generation of a dithiocarbamate (B8719985) salt, which is then desulfurized to yield the isothiocyanate. mdpi.comdntb.gov.uad-nb.inforesearchgate.net

This process typically begins with the reaction of the aminopyridine with carbon disulfide in the presence of a base to form the dithiocarbamate salt. mdpi.comdntb.gov.uanih.gov The choice of base is critical, with reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride being effective. mdpi.comdntb.gov.ua The intermediate dithiocarbamate is then treated with a desulfurizing agent, such as aqueous iron(III) chloride, to afford the final pyridyl isothiocyanate. mdpi.comdntb.gov.ua Other desulfurizing agents that have been employed include cyanuric chloride and carbon tetrabromide. d-nb.inforesearchgate.netnih.gov

Another one-pot method utilizes phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521). researchgate.netorganic-chemistry.org This approach can be performed as a one-pot process for electron-rich amines or as a two-step procedure for more electron-deficient substrates. organic-chemistry.org

The table below details reagents used in one-pot syntheses of pyridyl isothiocyanates.

Amine SubstrateReagentsProduct
Pyridyl amines1. CS₂, Base (DABCO or NaH) 2. FeCl₃ (aq)Pyridyl isothiocyanates. mdpi.comdntb.gov.ua
Primary amines1. CS₂, K₂CO₃ (aq) 2. Cyanuric chlorideAlkyl and aryl isothiocyanates. d-nb.infonih.gov
Primary amines1. CS₂, DBU 2. CBr₄Isothiocyanates. researchgate.net
AminesPhenyl chlorothionoformate, NaOHIsothiocyanates. researchgate.netorganic-chemistry.org

Optimization of Reaction Conditions for Electron-Deficient Pyridyl Isothiocyanates

The synthesis of electron-deficient pyridyl isothiocyanates, such as this compound, presents a significant challenge due to the reduced nucleophilicity of the starting aminopyridine. nih.gov This lower reactivity can hinder the initial formation of the dithiocarbamate salt. nih.gov

To overcome this, reaction conditions must be carefully optimized. Increasing the reaction temperature can enhance the reactivity of the electron-deficient amine towards carbon disulfide. nih.gov The choice of solvent is also crucial, with some protocols finding that a heterogeneous solvent system or the use of a co-solvent like DMF can be beneficial for highly electron-deficient substrates. chemrxiv.orgresearchgate.net

For instance, a two-step approach using phenyl chlorothionoformate has proven effective for highly electron-deficient aryl and heterocyclic amines. organic-chemistry.org In this method, the intermediate thiocarbamate is first synthesized and isolated before being treated with sodium hydroxide to yield the isothiocyanate. organic-chemistry.org This circumvents the difficulties associated with the one-pot procedure for less reactive amines. organic-chemistry.org Similarly, for the one-pot synthesis using carbon disulfide, the use of a strong base and adjusting the amount of carbon disulfide and reaction time can lead to successful conversion of even strongly electron-deficient arylamines. researchgate.net

Diversification of the Pyridine Ring System through Synthetic Routes

The introduction of various substituents onto the this compound framework allows for the fine-tuning of its chemical properties and the exploration of its synthetic potential. Methodologies for creating substituted analogues and for the fundamental construction of the nitropyridine ring are critical for this diversification.

Synthesis of Substituted this compound Analogues (e.g., Methyl, Bromo)

The synthesis of this compound and its analogues typically proceeds through a two-step sequence: the synthesis of the corresponding 2-amino-3-nitropyridine precursor, followed by the conversion of the amino group to an isothiocyanate.

The parent compound, this compound, can be synthesized from the commercially available 2-amino-3-nitropyridine. The reaction of 2-amino-3-nitropyridine with thiophosgene (CSCl₂) in a suitable solvent is a standard method for this transformation. researchgate.netmoltuslab.comwikipedia.org

Synthesis of Bromo-Substituted Analogues:

A bromo-substituted analogue, specifically 2-isothiocyanato-5-bromo-3-nitropyridine, can be synthesized starting from 2-aminopyridine. The synthetic sequence involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by nitration to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate can then be converted to the desired isothiocyanate using thiophosgene.

The synthesis of the key intermediate, 2-amino-5-bromo-3-nitropyridine, is well-documented. The bromination of 2-aminopyridine is followed by nitration using a mixture of nitric and sulfuric acids. orgsyn.org

StepReactantReagentsProductNotes
12-AminopyridineBromine, Acetic Acid2-Amino-5-bromopyridineThe reaction is typically carried out in acetic acid.
22-Amino-5-bromopyridineNitric Acid, Sulfuric Acid2-Amino-5-bromo-3-nitropyridineThe nitration is performed at low temperatures.
32-Amino-5-bromo-3-nitropyridineThiophosgene (CSCl₂)2-Isothiocyanato-5-bromo-3-nitropyridineThis step converts the primary amine to an isothiocyanate.

Synthesis of Methyl-Substituted Analogues:

The synthesis of a methyl-substituted analogue, such as 2-isothiocyanato-x-methyl-3-nitropyridine (where x is a position on the pyridine ring), is more complex. While methods exist for the synthesis of 2-methyl-3-nitropyridines, a direct and high-yielding route starting from an appropriately substituted aminopyridine that can be readily converted to the isothiocyanate is not as clearly established in the literature.

One approach involves the synthesis of 2-methyl-3-nitropyridine (B124571) from 2-chloro-3-nitropyridine and a malonic ester, followed by hydrolysis and decarboxylation. mdpi.com However, this does not yield a precursor suitable for direct conversion to the desired isothiocyanate. Another method describes the synthesis of 4-bromo-2-methyl-3-nitro-pyridine from 2-methyl-3-nitropyridin-4-ol. chemicalbook.com The subsequent conversion of this bromo derivative to an amino group and then to an isothiocyanate would require additional, potentially low-yielding steps.

Three-Component Ring Transformation Strategies for Nitropyridine Scaffolds

Three-component ring transformation (TCRT) reactions offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like nitropyridines. researchgate.net These reactions often involve the "scrap and build" of a cyclic substrate, allowing for the synthesis of functionalized products that are otherwise difficult to access. nih.gov

A notable example is the TCRT of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate (B1210297). nih.govbiosynth.com In this reaction, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov

Reaction Overview:

The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone in the presence of ammonia typically yields substituted nitropyridines. biosynth.com The use of ammonium acetate as the nitrogen source can lead to the formation of both nitropyridines and nitroanilines. nih.gov This methodology is particularly effective for producing nitropyridines that are not readily accessible through other synthetic routes. biosynth.com

The general mechanism involves the nucleophilic attack of the enolate of the ketone on the electron-deficient pyridone ring, followed by ring opening and subsequent recyclization with the nitrogen source to form the new nitropyridine ring.

Starting MaterialReagentsProduct TypeKey Features
1-Methyl-3,5-dinitro-2-pyridoneKetone, AmmoniaSubstituted NitropyridinesEfficient for accessing otherwise difficult to synthesize nitropyridines. biosynth.com
1-Methyl-3,5-dinitro-2-pyridoneKetone, Ammonium AcetateSubstituted Nitropyridines and NitroanilinesProvides access to a diversity of nitroaromatic compounds. nih.gov

This TCRT strategy highlights a powerful method for the de novo synthesis of the nitropyridine core, which can then potentially be further functionalized to introduce the desired isothiocyanate group.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Isothiocyanato 3 Nitropyridine

Reactivity of the Isothiocyanate Group

The isothiocyanate (–N=C=S) group is a versatile functional group known for its electrophilic character at the central carbon atom. arkat-usa.org This electrophilicity is further enhanced by the presence of the electron-withdrawing nitropyridine ring. This makes the isothiocyanate group in 2-isothiocyanato-3-nitropyridine susceptible to various reactions, including cycloadditions and nucleophilic additions. arkat-usa.org

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. uchicago.eduwikipedia.org In the context of this compound, the isothiocyanate group can act as a dipolarophile. These reactions are typically concerted, pericyclic processes. wikipedia.org

While specific examples involving this compound in [3+2] cycloadditions are not extensively documented in the provided search results, the general reactivity of isothiocyanates suggests their potential to participate in such reactions. uchicago.eduwikipedia.org For instance, isothiocyanates can react with various 1,3-dipoles like nitrones, azomethine ylides, and nitrile oxides to yield five-membered heterocyclic systems. uchicago.edusci-rad.com The regioselectivity of these reactions is often governed by frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.orgrsc.org The presence of the electron-withdrawing 3-nitropyridine (B142982) group would influence the electronic properties of the isothiocyanate and, consequently, the regiochemical outcome of the cycloaddition. wikipedia.org

1,3-Dipole TypePotential ProductSignificance
NitroneIsoxazolidine derivativeAccess to novel heterocyclic scaffolds. wikipedia.org
Azomethine YlideThiazolidine derivativeFormation of sulfur-containing five-membered rings. nih.gov
Nitrile OxideOxathiazole derivativeSynthesis of heterocycles with three different heteroatoms.

Nucleophilic Additions and Subsequent Transformations

The electrophilic carbon atom of the isothiocyanate group readily undergoes nucleophilic attack. arkat-usa.org A primary example of this reactivity is the formation of thiourea (B124793) derivatives through the reaction with amines. nih.govresearchgate.netanalis.com.my This reaction proceeds via the nucleophilic addition of the amine to the isothiocyanate's central carbon. nih.gov

The synthesis of thioureas from isothiocyanates is a well-established and versatile reaction, often proceeding with high yields. researchgate.net The reaction of this compound with various primary and secondary amines would be expected to yield a library of N-(3-nitropyridin-2-yl)thiourea derivatives. These subsequent transformations can be influenced by the nature of the nucleophile and the reaction conditions. arkat-usa.org For instance, visible-light-mediated photoredox reactions can generate α-aminoalkyl radicals from tertiary amines, which then add to isothiocyanates to form α-amino thioamides. organic-chemistry.org

NucleophileProduct TypeReaction Conditions
Primary/Secondary AmineThiourea derivativeTypically reflux in a suitable solvent like dichloromethane. analis.com.myuobabylon.edu.iq
Tertiary Amine (via radical)α-Amino thioamideVisible light, photoredox catalyst (e.g., FIrpic). organic-chemistry.org
HydrazineThiosemicarbazideCan undergo further cyclization to form triazoline-thiones. arkat-usa.org

Reactivity of the Nitropyridine Nucleus

The pyridine (B92270) ring is an electron-deficient aromatic system, and the presence of a nitro group further deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. ntnu.nouci.edu

Nucleophilic Aromatic Substitution of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. libretexts.orgmdpi.comyoutube.com In this compound, the nitro group at the 3-position can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the isothiocyanate group at the 2-position enhances the susceptibility of the ring to nucleophilic attack. nih.govsciforum.net

Research has shown that the nitro group in 3-nitropyridines can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov In some instances, the substitution of a non-activated nitro group has been observed to be more favorable than the displacement of a halogen in a similar position. nih.gov The reaction proceeds through the formation of a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups, followed by the departure of the nitrite (B80452) ion. libretexts.org

Vicarious Nucleophilic Substitution of Hydrogen

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgkuleuven.bepsu.edu This reaction allows for the formal substitution of a hydrogen atom by a nucleophile that bears a leaving group at the nucleophilic center. organic-chemistry.org The reaction mechanism involves the addition of the carbanion to an electron-deficient position on the pyridine ring (ortho or para to the nitro group), followed by a base-induced β-elimination of the leaving group from the resulting σ-adduct. acs.orgnih.gov

For 3-nitropyridine derivatives, VNS reactions typically occur at the C-2 and C-4 positions. organic-chemistry.orgscispace.com In the case of this compound, the C-4 and C-6 positions would be the most likely sites for VNS. The choice of nucleophile, base, and solvent system is crucial for the success of the reaction. kuleuven.be For example, carbanions stabilized by sulfonyl groups are commonly used in VNS reactions. acs.orgnih.gov

Position of SubstitutionTypical NucleophileKey Mechanistic Step
C-4 or C-6Carbanion with a leaving group (e.g., chloromethyl phenyl sulfone)Base-induced β-elimination of HX from the σ-adduct. kuleuven.benih.gov

Reactions with Inorganic Nucleophiles (e.g., Sulfite (B76179) Ions)

The isothiocyanate group in this compound is a key site for nucleophilic attack. Inorganic nucleophiles, such as sulfite ions, can react with the electrophilic carbon atom of the isothiocyanate moiety. This type of reaction typically leads to the formation of addition products. The presence of the electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to attack by nucleophiles like the sulfite ion. The reaction mechanism generally involves the nucleophilic addition of the sulfite ion to the C=S bond of the isothiocyanate, forming a transient intermediate. This intermediate can then be protonated to yield a stable adduct.

Integrated Transformations Involving Multiple Functional Sites

The unique arrangement of the isothiocyanate and nitro groups on the pyridine ring allows for complex and integrated transformations that involve both functional sites. These reactions can be controlled to achieve selective functionalization of the molecule.

The strategic positioning of the isothiocyanate and nitro groups on the pyridine ring allows for a high degree of selective functionalization and regiochemical control in its reactions. Researchers have demonstrated that the isothiocyanate group can be selectively targeted while leaving the nitro group intact, and vice versa. For instance, the isothiocyanate group readily reacts with nucleophiles, providing a handle for introducing a wide variety of substituents at the 2-position of the pyridine ring.

The regiochemistry of these transformations is largely dictated by the electronic properties of the starting material. The electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the isothiocyanate at the 2-position, making it a prime target for nucleophilic attack. This inherent electronic bias allows for predictable and controlled functionalization.

Rearrangement reactions involving this compound can lead to the formation of novel heterocyclic systems. These transformations often involve intramolecular interactions between the isothiocyanate and nitro groups, sometimes triggered by external reagents or conditions. While specific examples of rearrangement reactions involving this particular compound are not extensively detailed in the provided search results, the general reactivity patterns of related nitro-substituted isothiocyanates suggest the potential for Smiles-type rearrangements or other intramolecular cyclizations under appropriate conditions. These reactions could lead to the formation of fused ring systems, expanding the structural diversity accessible from this versatile building block.

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The migration of the nitro group in pyridine derivatives is a known phenomenon, often occurring under nucleophilic or thermal conditions. In the context of this compound, any reaction that introduces a strong nucleophile to the pyridine ring could potentially induce a rearrangement where the nitro group shifts to a different position. Mechanistic studies of such pathways would typically involve computational modeling and isotopic labeling experiments to trace the movement of the nitro group. These studies are essential for understanding the stability of the compound and for avoiding undesired side products during synthesis.

The reaction of this compound with nucleophiles often proceeds through the formation of an initial adduct. The stability and subsequent fate of this adduct are key to determining the final product. For example, in reactions with amines, the initial thiourea adduct can be stable, or it can undergo further reactions, such as cyclization or elimination, depending on the reaction conditions and the nature of the nucleophile.

Mechanistic investigations into these processes often employ kinetic studies and the isolation and characterization of intermediates. Understanding the factors that govern the formation and breakdown of these adducts is critical for controlling the outcome of reactions involving this compound. For instance, the choice of solvent, temperature, and the presence of a base can all influence whether the reaction stops at the adduct stage or proceeds to a different product.

Advanced Spectroscopic and Computational Characterization of this compound

Following a comprehensive search of scientific databases and literature, it has been determined that specific experimental data for the advanced characterization of this compound is not publicly available.

No dedicated studies providing detailed structural elucidation via X-ray crystallography, vibrational analysis through FTIR and Raman spectroscopy, or molecular structure assignment by ¹H and ¹³C NMR spectroscopy for the compound this compound could be located. The synthesis and characterization of this specific molecule have not been reported in the accessible scientific literature.

While research exists for structurally related compounds such as other substituted nitropyridines (e.g., 2-amino-3-nitropyridine (B1266227), 2-chloro-3-nitropyridine) and molecules containing the isothiocyanate group, this information cannot be directly and accurately extrapolated to create a scientifically rigorous and factual article solely on this compound as requested. The precise electronic and steric effects of the isothiocyanato group at the 2-position combined with the nitro group at the 3-position on the pyridine ring would result in unique spectroscopic signatures and crystal packing that cannot be predicted without experimental data.

Therefore, the generation of an article with the specified detailed sections and data tables is not possible at this time. Further experimental research would be required to produce the data necessary to fulfill this request.

Advanced Spectroscopic and Computational Characterization of 2 Isothiocyanato 3 Nitropyridine

Electronic Absorption and Emission Spectroscopy

The electronic properties of 2-isothiocyanato-3-nitropyridine, arising from the interplay between the electron-withdrawing nitro (NO₂) group, the isothiocyanate (NCS) group, and the pyridine (B92270) ring, can be extensively studied using electronic absorption and emission spectroscopy. These techniques provide insight into the molecule's electronic transitions, energy levels, and photophysical behavior.

UV-Visible Spectroscopy

The UV-Visible absorption spectrum of a compound reveals the electronic transitions occurring from the ground state to various excited states upon absorption of photons. For this compound, the spectrum is expected to be influenced by the electronic nature of its constituent parts. The introduction of a nitro group into a pyridine ring is known to facilitate its functionalization and influence its electronic properties. nih.gov

In related pyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine, UV-Visible spectra have been recorded using ethanol (B145695) as a solvent to study electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov Similarly, studies on 2-alkenyl-3-nitropyridines show that substitutions on the pyridine ring can shift the absorption maximum, indicating a change in the electronic structure. nih.gov For this compound, the spectrum would likely exhibit characteristic bands corresponding to π → π* and n → π* transitions. The combination of the electron-donating character of the isothiocyanate group and the strong electron-withdrawing nature of the nitro group is expected to result in intramolecular charge transfer (ICT) bands, which are sensitive to solvent polarity.

Emission Spectra Analysis

Emission spectroscopy, particularly fluorescence spectroscopy, provides information about the de-excitation pathways of a molecule from an excited electronic state back to the ground state. The fluorescence properties of pyridine derivatives are highly dependent on their substitution pattern. nih.gov

For instance, 2-(2-arylvinyl)pyridines have been shown to be fluorescent molecules. nih.gov Aromatic systems containing pyridine-3,5-dicarbonitrile (B74902) fragments can exhibit efficient intramolecular charge transfer, leading to emission in the visible region. nih.gov Some of these compounds display thermally activated delayed fluorescence (TADF), where non-emissive triplet states are converted back to emissive singlet states, enhancing the luminescence. nih.gov Given the electronic push-pull nature of this compound, it is plausible that it could exhibit fluorescence. An analysis of its emission spectrum would determine its photoluminescence quantum yield, emission wavelength, and Stokes shift (the difference between the absorption and emission maxima). The investigation of related 2-methyl- and 2-arylvinyl-3-nitropyridines has revealed that some synthesized compounds possess a large Stokes shift, a desirable property in fluorescent probes. nih.gov

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools for understanding the structural, electronic, and reactivity properties of molecules at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP functional is a popular hybrid functional commonly used for this purpose. researchgate.netnih.gov DFT calculations are instrumental in determining the optimized molecular geometry, where the molecule is at its lowest energy state. For related molecules like 2-amino-3-nitropyridine (B1266227), DFT calculations using the B3LYP/6-311++G(d,p) basis set have been used to compute geometrical parameters (bond lengths, bond angles) that show good agreement with experimental X-ray diffraction data. researchgate.net

These calculations also yield crucial information about the molecule's electronic properties, such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.govscispace.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govscispace.com For this compound, DFT would elucidate the distribution of electron density and the energetic landscape of its frontier molecular orbitals.

Table 1: Representative DFT Calculation Parameters for Related Pyridine Derivatives
CompoundDFT MethodBasis SetPurpose of CalculationReference
2-amino-3-nitropyridineB3LYP6-311++G(d,p)Geometry Optimization, Spectroscopic Analysis researchgate.net
Bioactive Pyridine DerivativesB3LYP6-31G(d,p)Molecular Orbital Computation nih.gov
2-amino-3-methyl-5-nitropyridineB3LYPcc-pVTZGeometry Optimization, Vibrational Analysis, HOMO/LUMO nih.gov
2-Aminobenzothiazoles (from isothiocyanates)B3LYP6-31G(d,p)Correlation with Crystallographic Data researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.govresearchgate.net It provides a localized, chemical perspective on molecular orbitals, translating the complex, delocalized wavefunctions from DFT calculations into a more intuitive picture of chemical bonds and lone pairs.

For this compound, NBO analysis would be crucial for quantifying the delocalization of electron density from the pyridine ring and the isothiocyanate group towards the strongly electron-withdrawing nitro group. This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, the energies of which indicate the strength of these intramolecular interactions. researchgate.net In similar molecules like 2-amino-3-nitropyridine, NBO analysis has been employed to investigate intramolecular hydrogen bonding interactions. researchgate.net The calculated HOMO and LUMO energies from NBO analysis also show that charge transfer occurs within the molecule. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

For a crystalline solid of this compound, this analysis would identify and quantify various non-covalent interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N), and contacts involving sulfur (S···H) and nitrogen (N···H). nih.govnih.gov In related coordination compounds containing isothiocyanate ligands, Hirshfeld surface analysis has identified significant C⋯H, S⋯H, H⋯H, and N⋯H interactions that govern the crystal structure. nih.gov This technique provides a detailed understanding of how molecules pack in the solid state, which is fundamental to the field of crystal engineering. ias.ac.in

Table 2: Common Intermolecular Contacts and Their Typical Contributions in Related Heterocyclic Compounds from Hirshfeld Surface Analysis
Interaction TypeTypical Contribution (%)DescriptionReference
O···H/H···O43.1%Represents hydrogen bonding involving oxygen atoms. nih.gov
H···H24.2%Indicates van der Waals forces and hydrophobic interactions. nih.gov
N···H/H···N10.0%Represents hydrogen bonding involving nitrogen atoms, appears as characteristic tips in fingerprint plots. nih.gov
C···C7.6% - 12.9%Corresponds to π-π stacking interactions. ias.ac.in
S···HVariableImportant contacts in sulfur-containing compounds like isothiocyanates. nih.gov

Modeling of Photophysical Properties and Energy Dissipation

A comprehensive search of available scientific literature and research databases did not yield specific studies on the modeling of photophysical properties and energy dissipation for the compound this compound. While research exists for structurally related molecules, such as other derivatives of 3-nitropyridine (B142982), the unique electronic and structural contributions of the isothiocyanate group at the 2-position in conjunction with the nitro group at the 3-position have not been the subject of dedicated computational or experimental photophysical analysis in the public domain.

Therefore, detailed research findings, data tables on photophysical parameters (such as absorption maxima, emission maxima, quantum yields, and excited-state lifetimes), and specific energy dissipation pathways for this compound are not available at this time. The generation of scientifically accurate content and data tables for this specific subsection is not possible without published research to draw upon.

Strategic Applications in Contemporary Chemical Research

2-Isothiocyanato-3-nitropyridine as a Versatile Synthetic Building Block

The dual reactivity of this compound renders it a potent precursor in various synthetic endeavors. Its ability to participate in cyclization reactions and serve as a starting point for advanced transformations underscores its utility in contemporary organic synthesis.

Role in the Construction of Diverse Heterocyclic Frameworks

The isothiocyanate functional group is a well-established synthon for the construction of nitrogen- and sulfur-containing heterocycles. chemrxiv.orgrsc.org It readily reacts with a wide array of nucleophiles, initiating cascades that lead to the formation of diverse ring systems. In the context of this compound, the electrophilic carbon of the isothiocyanate group is the primary site of nucleophilic attack.

Reactions with bifunctional nucleophiles, such as o-aminoesters or o-aminonitriles, can lead to the formation of fused pyrimidine (B1678525) systems. nih.gov The initial step involves the formation of a thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization. The electron-deficient nature of the 3-nitropyridine (B142982) ring can influence the reactivity and regioselectivity of these cyclization reactions. For instance, the reaction of isothiocyanates with aminonitrile compounds is a known method for creating fused pyrimidine rings. nih.gov Furthermore, the versatile reactivity of isothiocyanate intermediates allows for the diversity-oriented synthesis of various N-heterocycles, including 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org Cascade reactions involving isothiocyanates, such as the Michael/cyclization cascade of 3-isothiocyanato oxindoles, demonstrate their utility in constructing complex spiro-heterocyclic frameworks. rsc.org

Precursor for Advanced Organic Transformations

Beyond cyclizations, this compound serves as a valuable precursor for a variety of organic transformations. The isothiocyanate moiety is most notably a direct precursor to thiourea derivatives. chemrxiv.orgorganic-chemistry.org The reaction with primary or secondary amines yields unsymmetrical thioureas, which are important scaffolds in their own right, finding applications in organocatalysis and medicinal chemistry. nih.govnih.govresearchgate.net

The 3-nitro group also plays a crucial role in the molecule's reactivity. It activates the pyridine (B92270) ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group itself by various nucleophiles. nih.govnih.gov Furthermore, the nitro group can be chemically reduced to an amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring and opening up new avenues for further functionalization, such as diazotization followed by substitution. The synthesis of compounds like 2-amino-3-nitropyridine (B1266227) and their subsequent reactions highlight the synthetic potential of this scaffold. researchgate.net

Applications in the Derivatization and Functionalization of Substrates

The high reactivity of the isothiocyanate group makes this compound an effective reagent for the chemical modification of other molecules. This is particularly useful in analytical chemistry and for introducing specific chemical functionalities onto a substrate.

Chemical Derivatization for Analytical and Research Methodologies

In analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes. tandfonline.com Isothiocyanates are excellent derivatizing agents, especially for primary and secondary amines, as the resulting thiourea derivatives often exhibit improved properties for analysis by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). nih.govresearchgate.net

The reaction of an isothiocyanate with an analyte can introduce a chromophore, facilitating UV detection, or a readily ionizable group, enhancing sensitivity in mass spectrometry. nih.gov For example, derivatization of isothiocyanates with reagents like mercaptoethanol has been shown to improve separation and quantification in RP-LC by creating more polar derivatives that are less likely to precipitate in aqueous mobile phases. researchgate.net While specific studies on this compound as a derivatizing agent are not prevalent, its fundamental reactivity is analogous to other isothiocyanates used for this purpose. The presence of the nitropyridine moiety could offer unique spectroscopic or mass spectrometric signatures to the resulting derivatives.

Analyte TypeDerivatizing ReagentResulting ProductAnalytical AdvantageReference
Amines (Primary/Secondary)IsothiocyanateThioureaIntroduces UV chromophore, improves ionization for MS nih.gov
IsothiocyanatesN-acetyl-L-cysteineDithiocarbamate (B8719985)Allows for HPLC analysis of volatile ITCs researchgate.net
IsothiocyanatesMercaptoethanolThiocarbamate esterImproves solubility and separation in RP-LC researchgate.net
Carnitines3-NitrophenylhydrazineHydrazoneEnhances detection in LC/MRM-MS nih.gov

Introduction of Specific Chemical Tags (e.g., Thiol Groups)

The functional groups of this compound allow for the introduction of specific chemical tags onto other molecules. A thiol group (-SH), with its unique reactivity, is a particularly important functional group in chemistry and biology. wikipedia.orgnih.gov

The isothiocyanate can be used to introduce a thione (C=S) functionality via the formation of a thiourea. While not a free thiol, the thione group has its own characteristic reactivity. A more direct route to introducing a thiol group involves the nucleophilic aromatic substitution of the nitro group. Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles (thiols). nih.govnih.gov This reaction would attach the 3-nitropyridine scaffold to a sulfur atom, effectively "tagging" the original thiol-containing molecule. For instance, reacting 2-chloro-3-nitropyridine (B167233) or 2-methyl-3-nitropyridine (B124571) with various thiols leads to the formation of 3-thio-substituted pyridines. nih.gov This suggests that this compound could similarly be used to functionalize substrates via substitution of its nitro group.

Contributions to Medicinal Chemistry Scaffolds and Chemical Space Exploration

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Nitropyridine derivatives are of particular interest for their biological activities and as versatile intermediates in drug discovery. nih.govnih.gov The isothiocyanate group is also found in many biologically active compounds and is a key functional group for generating libraries of compounds for screening. chemrxiv.org

This compound combines these features, making it a valuable starting point for creating novel molecular scaffolds. Its dual reactivity allows for the generation of diverse compound libraries through reactions at either the isothiocyanate or the nitropyridine core. This exploration of chemical space is fundamental to identifying new lead compounds in drug discovery. whiterose.ac.uk The ability to construct complex heterocyclic systems or to introduce the nitropyridine moiety onto other scaffolds provides medicinal chemists with tools to create structurally diverse molecules with potential therapeutic applications. nih.gov The synthesis of various substituted pyridines and piperidines from simple starting materials is a key strategy for exploring the three-dimensional chemical space relevant to medicinal chemistry. whiterose.ac.uk

Integration into Privileged Structural Motifs

The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active natural products. rsc.orgnih.govijpsonline.com This is attributed to its characteristic properties such as basicity, solubility, and its ability to form hydrogen bonds. rsc.org The pyridine nucleus is found in over 7,000 drug molecules and is a key component of vitamins like niacin and pyridoxine, as well as coenzymes such as NAD and NADP. rsc.orgnih.gov

This compound serves as an excellent starting material for elaborating on this privileged structure. The highly electrophilic isothiocyanate group (-N=C=S) can readily react with nucleophiles like amines and thiols to form thiourea and dithiocarbamate linkages, respectively. This allows for the covalent attachment of the nitropyridine unit to other complex molecules, thereby creating novel and more intricate structural motifs. rsc.org Furthermore, the nitro group itself can be chemically modified, for instance, through reduction to an amino group, providing another site for diversification. nih.gov This dual reactivity enables chemists to build libraries of complex molecules based on the pyridine framework for screening in drug discovery programs. nih.gov

Design and Synthesis of Pyridine-Based Hybrid Molecules for Chemical Biology Research

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to address challenges like drug resistance and toxicity. acs.org Pyridine-based hybrids have shown significant promise, particularly in cancer research, with demonstrated activity against various cell lines. nih.govrsc.org

This compound is an ideal candidate for constructing such hybrid molecules. Its isothiocyanate functional group acts as a chemical handle to conjugate the 3-nitropyridine scaffold with other biologically active compounds. For example, reacting it with an amino-functionalized anticancer agent could yield a hybrid molecule with potentially synergistic or novel mechanisms of action. Researchers have successfully created pyridine-based hybrids with moieties like 1,3,4-oxadiazole, pyran, and pyrazole (B372694) to develop potent anticancer agents. acs.orgnih.gov The isothiocyanate provides a direct and efficient route to forge a stable thiourea bridge, facilitating the exploration of new chemical space in the quest for more effective therapeutics for chemical biology studies. rsc.org

Modulating Physicochemical Properties of Scaffolds through Structural Diversification

A key challenge in drug development and materials science is the fine-tuning of physicochemical properties such as solubility, lipophilicity, metabolic stability, and permeability. nih.govresearchgate.net The structure of this compound is inherently suited for structural diversification to modulate these properties.

Development of Novel Functional Materials

Beyond biological applications, the unique electronic and structural features of nitropyridine derivatives make them attractive components for advanced functional materials.

Role in Optoelectronic Materials

Nitropyridine derivatives have been identified as promising components for organic optical and optoelectronic materials. nih.gov The introduction of a nitro group into the pyridine ring facilitates functionalization and can lead to compounds with interesting photophysical properties, such as large Stokes shifts, which is beneficial for fluorescent probes and materials. nih.gov

While this compound itself may not be the final functional material, it serves as a crucial building block. The isothiocyanate group can be used to anchor the nitropyridine chromophore onto polymers, surfaces, or other molecular frameworks. For example, a related compound, 5-nitropyridine-2-thiolate, has been used to synthesize a copper(I) cluster that exhibits near-infrared (NIR) emission, a property highly sought after for applications in telecommunications and bio-imaging. nih.gov The reactivity of the isothiocyanate group allows for the integration of the electronically active 3-nitropyridine unit into larger systems, paving the way for the development of new materials for LEDs, sensors, and nonlinear optics.

Applications in Coordination Chemistry Ligand Design

The design of ligands is central to the field of coordination chemistry, influencing the structure, reactivity, and properties of metal complexes. youtube.comyoutube.com Pyridine-based ligands are ubiquitous due to the excellent coordinating ability of the nitrogen atom. nih.gov this compound offers multiple potential coordination sites.

The pyridine nitrogen atom itself is a classic Lewis base capable of binding to a metal center. youtube.com The isothiocyanate group can be transformed into other functionalities that are excellent ligands. For instance, hydrolysis can convert it to an amino group, while reaction with hydrogen sulfide (B99878) could yield a thiol functionality. The resulting aminopyridine or mercaptopyridine derivatives, still bearing the nitro group, can act as bidentate or bridging ligands. A notable example in this area is the formation of a distorted octahedral copper cluster from a 5-nitropyridine-2-thiolate ligand, where both the pyridine nitrogen and the sulfur atom coordinate to copper ions. nih.gov The versatility of this compound allows for the synthesis of bespoke ligands designed to form coordination complexes with specific electronic, magnetic, or catalytic properties.

Green Chemistry Considerations in Synthesis

Modern chemical synthesis places increasing emphasis on green chemistry principles, aiming for processes that are efficient, safe, and environmentally benign. The synthesis of this compound and its precursors can be evaluated from this perspective.

The synthesis typically involves two key steps: the nitration of a pyridine precursor and the subsequent conversion of an amino group to an isothiocyanate. The nitration of pyridines can be a challenging reaction, often requiring harsh conditions. However, greener methods have been explored. For example, one procedure involves reacting a pyridine with dinitrogen pentoxide (N₂O₅) followed by treatment with an aqueous solution of sodium bisulfite, which can provide good yields of 3-nitropyridines. researchgate.netepa.gov Another patented method for producing 2-hydroxy-3-nitropyridine (B160883) highlights a process with reduced waste liquid and gas, making it conducive to environmentally friendly production.

The conversion of the precursor, 2-amino-3-nitropyridine, to this compound is commonly achieved using reagents like thiophosgene (B130339) or its equivalents. While effective, thiophosgene is highly toxic. Greener alternatives for isothiocyanate synthesis are an active area of research. Modern methods often rely on the decomposition of dithiocarbamate salts, which can be generated in situ from the corresponding amine, carbon disulfide, and a base, using milder activating agents. organic-chemistry.org Microwave-assisted synthesis has also been recognized as a green chemistry tool for producing pyridine derivatives, offering advantages like shorter reaction times, higher yields, and lower energy consumption. nih.gov Adopting these more sustainable methodologies is crucial for the responsible production and application of this versatile chemical compound.

Interactive Data Table: Applications of this compound Scaffolds

Application AreaKey Feature UtilizedPotential End Product/Use
Privileged Motifs Pyridine core, reactive -NCS groupNovel drug candidates, complex molecular libraries
Hybrid Molecules -NCS as a linker for conjugationHybrid anticancer agents, dual-action therapeutics
Physicochemical Modulation Structural diversification via -NCS reactionsDrugs with improved solubility, stability, and permeability
Optoelectronic Materials Nitropyridine chromophoreFluorescent probes, components for LEDs and sensors
Coordination Chemistry N-atom and modified -NCS group as ligandsCustom metal complexes, catalysts

Sustainable Solvent Utilization (e.g., Cyrene)

A significant advancement in the green synthesis of isothiocyanates involves the replacement of conventional, often petroleum-derived, solvents with sustainable alternatives. rsc.org Cyrene™ (dihydrolevoglucosenone) has emerged as a promising bio-based solvent for this purpose. It is derived from cellulose (B213188) and presents a more environmentally friendly option compared to many traditional solvents.

Research into the synthesis of isothiocyanates has demonstrated the successful use of Cyrene™ as a reaction medium. nih.gov In a novel approach, various isocyanides are converted into their corresponding isothiocyanates through a reaction with elemental sulfur, catalyzed by an amine base. rsc.org This process has been optimized for use in Cyrene™, proving its viability as a sustainable solvent for this transformation. The general procedure involves dissolving the isocyanide precursor in Cyrene™, adding elemental sulfur, and initiating the reaction with a catalytic amount of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The conditions are adapted based on the physical state of the isocyanide precursor, as detailed in the table below.

Table 1: General Reaction Conditions for Isothiocyanate Synthesis in Cyrene™

Parameter Liquid Isocyanide Precursor Solid Isocyanide Precursor
Solvent Cyrene™ Cyrene™
Precursor Conc. 6 M 2 M
Reagent Elemental Sulfur (1.12 eq.) Elemental Sulfur (1.12 eq.)
Catalyst DBU (2 mol%) DBU (5 mol%)
Temperature 40 °C 40 °C
Time 4 hours 4 hours

Data sourced from a general method for sustainable isothiocyanate synthesis. nih.gov

This methodology, while demonstrated on a range of isocyanides, establishes a clear and sustainable pathway applicable to the synthesis of this compound from its corresponding isocyanide precursor. nih.govrsc.org

Environmentally Conscious Synthetic Approaches

The development of environmentally friendly synthetic methods extends beyond solvent choice to include the core reagents and catalytic systems. The synthesis of isothiocyanates, including this compound, represents a key area for such innovation.

A state-of-the-art, sustainable method avoids toxic thionyl transfer agents like thiophosgene and instead utilizes elemental sulfur for the sulfurization of isocyanides. nih.gov This process is catalyzed by small amounts of an amine base, particularly DBU, with catalyst loadings as low as 2 mol% being effective. rsc.org This catalytic approach not only avoids stoichiometric toxic reagents but also operates under mild conditions (40 °C), further enhancing its green credentials. nih.govrsc.org

The efficiency of this green synthesis has been evaluated by its ability to convert a diverse set of 20 different isocyanides, achieving moderate to high yields (34–95%). nih.gov Furthermore, the process has been optimized to reduce waste, achieving low Environmental Factors (E-factors), a key metric in green chemistry that measures the ratio of waste generated to the desired product. rsc.org

Table 2: Comparison of Isothiocyanate Synthesis Methods

Feature Traditional Method Sustainable Method
Sulfur Source Thiophosgene or Carbon Disulfide Elemental Sulfur
Reagent Toxicity High Low
Catalyst Not typically catalytic Amine Base (e.g., DBU)
Reaction Conditions Often harsh Mild (e.g., 40 °C)
Byproducts Toxic and/or difficult to handle Minimal, less hazardous

Information sourced from studies on sustainable isothiocyanate synthesis. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-isothiocyanato-3-nitropyridine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Start with nitration of pyridine derivatives followed by functionalization with isothiocyanate groups. Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify critical factors. For example, iodine-catalyzed reactions (as in ) can be adapted by substituting precursors. Monitor intermediates via TLC or HPLC and purify using column chromatography with gradients of ethyl acetate/hexane.
  • Key considerations : Avoid prolonged exposure to moisture, as isothiocyanate groups are prone to hydrolysis. Use anhydrous solvents and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substituent positions and absence of byproducts (e.g., residual solvents or unreacted precursors). Compare chemical shifts with analogous nitropyridine derivatives ( ).
  • Mass spectrometry (EI or ESI) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Validate stoichiometry (C, H, N, S).
    • Data interpretation : Cross-reference with databases like NIST Chemistry WebBook ( ) and ensure spectral matches with synthetic standards .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Compare with experimental kinetic data (e.g., reaction rates with amines or thiols).
  • Case study : Apply QSAR models to correlate substituent effects (nitro and isothiocyanate groups) with reactivity trends. Reference studies on similar systems, such as nitropyridine derivatives ( ) .

Q. What strategies mitigate contradictions in stability studies of this compound under varying pH and temperature?

  • Methodology :

Conduct accelerated stability testing (ICH guidelines, ) at 25°C/60% RH, 40°C/75% RH.

Use HPLC-DAD to track degradation products and identify pathways (e.g., hydrolysis, oxidation).

Apply statistical tools (ANOVA, regression) to resolve discrepancies between theoretical and empirical stability profiles.

  • Critical analysis : Address outliers by replicating experiments under controlled conditions and validating instrumentation calibration ( ) .

Q. How can researchers design experiments to elucidate the mechanistic role of this compound in multi-component reactions?

  • Methodology :

  • Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to trace reaction pathways.
  • Cross-over experiments : Differentiate between inter- and intramolecular mechanisms ().
    • Data synthesis : Combine experimental results with computational docking studies to propose transition states .

Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic protocols and analytical data to ensure reproducibility?

  • Guidelines :

  • Detailed experimental logs : Record exact molar ratios, solvent batches, and equipment settings ( ).
  • Open-access data : Deposit raw NMR spectra, chromatograms, and crystallographic data (if applicable) in repositories like Zenodo or Figshare.
  • Validation : Include positive/negative controls (e.g., known stable analogs) and third-party replication ( ) .

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Resolution steps :

Re-examine solvent effects (deuterated solvents vs. neat samples).

Verify spectrometer calibration and shimming procedures.

Compare with structurally related compounds (e.g., 2-chloro-3-methyl-5-nitropyridine, ).

  • Collaborative approach : Share raw data with independent labs for cross-validation ( ) .

Application-Oriented Research

Q. What pharmacological screening frameworks are suitable for evaluating this compound as a kinase inhibitor?

  • Methodology :

  • In vitro assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ values against recombinant kinases.
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
  • Structural analysis : Perform X-ray crystallography or cryo-EM to map binding interactions ( ).
    • Ethical compliance : Align with ICH E3 guidelines for preclinical reporting ( ) .

Tables for Quick Reference

Parameter Recommended Method Reference
Synthetic yield optimizationDoE with central composite design
Stability monitoringHPLC-DAD at λ = 254 nm
Reactivity predictionDFT (B3LYP/6-31G*)
Spectral validationCross-check with NIST WebBook

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.